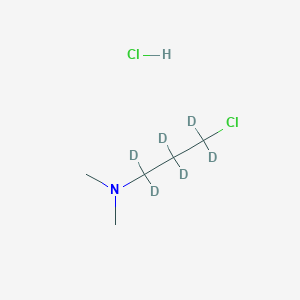
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3,4-oxadiazoles is the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction can be catalyzed by various agents such as phosphorus oxychloride or zirconium chloride .
This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of 2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids, while nucleophilic substitution may require strong bases.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in cancer therapy and enzyme inhibition.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is unique due to the presence of both the boronic acid and 1,3,4-oxadiazole moieties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry. The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions, while the oxadiazole ring can impart biological activity and stability to the compound.
Eigenschaften
Molekularformel |
C11H13BN2O3 |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-7(2)10-13-14-11(17-10)8-5-3-4-6-9(8)12(15)16/h3-7,15-16H,1-2H3 |
InChI-Schlüssel |
LRIWARKVMIQDHV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C2=NN=C(O2)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
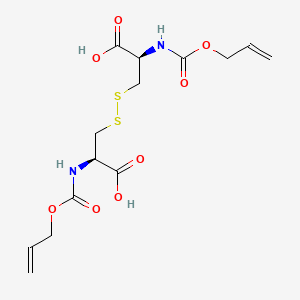
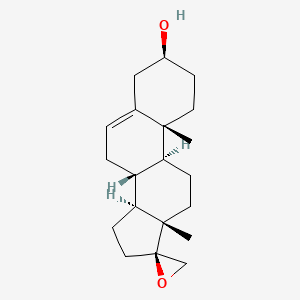
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
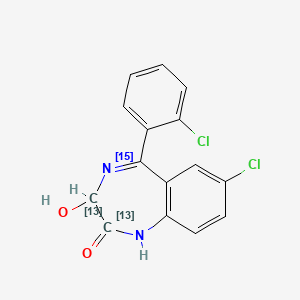
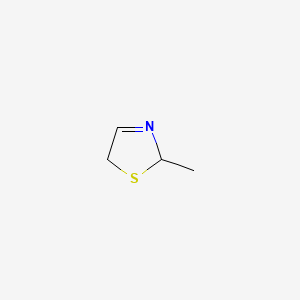
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
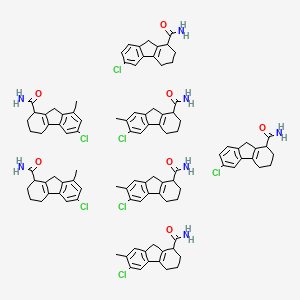
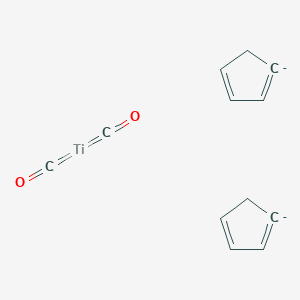
![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
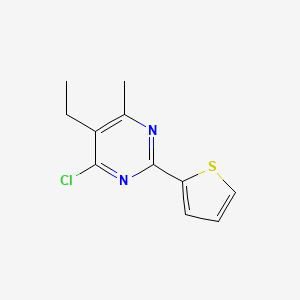
![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
